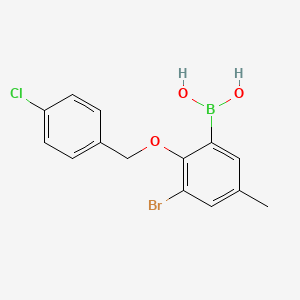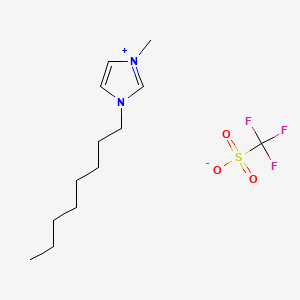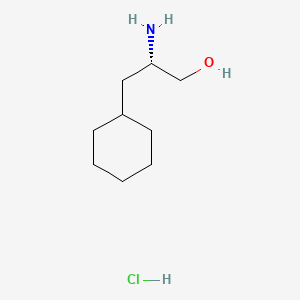
(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
説明
The compound "(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid" is a derivative of boronic acid, which is characterized by a trivalent boron atom bonded to an alkyl substituent and two hydroxyl groups. Boronic acids are pivotal in organic synthesis, particularly in Suzuki coupling reactions, which are used to create various organic compounds including olefins, styrenes, and biphenyl derivatives .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves halodeboronation, as demonstrated in the scalable synthesis of 2-bromo-3-fluorobenzonitrile, which could potentially be applied to the synthesis of the compound . Additionally, the synthesis of ω-(4-bromophenyl)alkanoic acids and their subsequent borylation to produce boronates indicates the versatility of boronic acid derivatives in organic synthesis . The synthesis of 3-borono-5-fluorobenzoic acid through a two-step reaction using organic lithium reagents and subsequent oxidation also exemplifies the synthetic routes available for boronic acid derivatives .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives, including the compound of interest, can be studied using various experimental techniques such as FT-IR, FT-Raman, UV–Vis, 1H and 13C NMR, as well as computational methods like density functional theory (DFT) . These studies provide insights into the vibrational modes, chemical shifts, and electronic properties such as HOMO and LUMO energies, which are crucial for understanding the reactivity and potential applications of the compound .
Chemical Reactions Analysis
Boronic acids are known for their role in cross-coupling reactions, which are essential for creating complex organic molecules. The Pd0-catalyzed cross-coupling reactions of aryl boronic acids with aryl bromides to yield unsymmetrical biphenyls is a prime example of the chemical reactivity of boronic acid derivatives . Furthermore, the synthesis of 2-aryl- and 2-heteroaryl-substituted 3,5-dimethoxy-1,4-benzoquinones via cross-coupling of boronic acids with aromatic bromides or iodides followed by oxidation demonstrates the utility of these compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives can be characterized by their spectra properties, as seen in the study of bromo tri-(2,2,4-trimethyl-3-pentanoxy) boron(III), which was analyzed using techniques like MALDI-TOF-MS and IR spectroscopy . These properties are influenced by the molecular structure and are important for the application of these compounds in various fields, including material science and pharmaceuticals .
科学的研究の応用
Synthesis and Characterization
Boronic acids, including derivatives similar to the specified compound, are synthesized through various methods, such as lithiation and borylation reactions, and are characterized using techniques like NMR, X-ray crystallography, and mass spectrometry. For example, Sasmita Das et al. (2003) synthesized amino-3-fluorophenyl boronic acid and characterized it using X-ray crystallography, demonstrating the compound's potential for constructing glucose-sensing materials (Das et al., 2003).
Applications in Organic Synthesis
Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds. This reaction is widely used to synthesize various biologically active compounds and organic materials. N. Fárfan et al. (1999) explored the use of boronic esters in macrocyclic chemistry, showcasing the versatility of boronic acids in constructing complex molecular architectures (Fárfan et al., 1999).
Sensor Development
Boronic acid derivatives are also utilized in developing sensors, particularly for detecting saccharides due to their ability to form reversible covalent bonds with diols, which are abundant in saccharides. Taro Kimura et al. (1998) synthesized a boronic-acid-appended amphiphile that forms well-ordered aggregates in the presence of saccharides, indicating its potential use in saccharide sensing (Kimura et al., 1998).
Materials Science
In materials science, boronic acids are used to modify surfaces and create functional materials. For instance, B. Mu et al. (2012) demonstrated the use of phenyl boronic acids to modify carbon nanotubes, affecting their optical properties, which could be useful in developing new materials with specific optical characteristics (Mu et al., 2012).
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and can cause specific target organ toxicity upon single exposure (Category 3). It may also cause long-lasting harmful effects to aquatic life (Category 4) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of eye contact .
将来の方向性
特性
IUPAC Name |
[3-bromo-2-[(4-chlorophenyl)methoxy]-5-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BBrClO3/c1-9-6-12(15(18)19)14(13(16)7-9)20-8-10-2-4-11(17)5-3-10/h2-7,18-19H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUPKFVGBUWCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BBrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584578 | |
| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid | |
CAS RN |
849052-18-2 | |
| Record name | B-[3-Bromo-2-[(4-chlorophenyl)methoxy]-5-methylphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)











